molecular formula C18H25ClN2OS B2731574 2-(2-chlorophenyl)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acetamide CAS No. 2034476-47-4

2-(2-chlorophenyl)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acetamide

Cat. No. B2731574
M. Wt: 352.92
InChI Key: YZCRCAISTSNYQY-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C18H25ClN2OS and its molecular weight is 352.92. The purity is usually 95%.
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Scientific Research Applications

Discovery and Clinical Candidates

One example of a related compound is the discovery of clinical candidate K-604, a potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT)-1, demonstrating significant therapeutic potential for diseases involving ACAT-1 overexpression (Shibuya et al., 2018). This highlights the research direction into compounds with specific biochemical targets for therapeutic purposes.

Synthesis and Reactivity Studies

Research into the synthesis and reactivity of compounds with similar structures showcases the development of novel synthesis methods and the exploration of their chemical properties. For example, the synthesis of N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide demonstrates the practical processes involved in creating these compounds, offering a glimpse into the chemical engineering aspect of pharmaceutical development (Guillaume et al., 2003).

Antibacterial Potentials

Compounds similar to the queried structure have been investigated for their antibacterial potentials, showcasing the ongoing research into novel antibiotics. For instance, the synthesis of N-substituted acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores evaluated their antibacterial potentials, indicating the exploration of these compounds as potential antibacterial agents (Iqbal et al., 2017).

Coordination Chemistry

The synthesis of novel coordination complexes, such as those involving piperidine derivatives, opens up research into materials science and potential applications in catalysis and molecular recognition (Klimova et al., 2013).

properties

IUPAC Name

2-(2-chlorophenyl)-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClN2OS/c19-17-4-2-1-3-15(17)11-18(22)20-12-14-5-8-21(9-6-14)16-7-10-23-13-16/h1-4,14,16H,5-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZCRCAISTSNYQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CC2=CC=CC=C2Cl)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chlorophenyl)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.